5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
CAS No.: 617696-63-6
Cat. No.: VC16151137
Molecular Formula: C24H23BrN2O4S2
Molecular Weight: 547.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 617696-63-6 |
---|---|
Molecular Formula | C24H23BrN2O4S2 |
Molecular Weight | 547.5 g/mol |
IUPAC Name | (5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C24H23BrN2O4S2/c1-4-10-26-17-7-6-15(25)13-16(17)20(22(26)28)21-23(29)27(24(32)33-21)11-9-14-5-8-18(30-2)19(12-14)31-3/h5-8,12-13H,4,9-11H2,1-3H3/b21-20- |
Standard InChI Key | MXDKWNKHDROHJV-MRCUWXFGSA-N |
Isomeric SMILES | CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
Canonical SMILES | CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one. Its molecular formula, C24H23BrN2O4S2, reflects a molecular weight of 547.48 g/mol . The Z-configuration at the C3 position is critical for maintaining planar geometry, which influences intermolecular interactions.
Structural Attributes
The molecule integrates:
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A 5-bromoindolin-2-one scaffold, providing a halogenated aromatic system.
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A propyl group at N1, enhancing lipophilicity.
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A 3,4-dimethoxyphenethyl substituent at C3 of the thiazolidinone ring, contributing to electron-donating effects.
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A thiocarbonyl group at C2, enabling redox activity and metal coordination .
Physicochemical Properties
Spectral Characteristics
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UV-Vis: Absorption maxima near 340 nm (π→π* transitions of the conjugated system).
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), and 2950 cm⁻¹ (C-H aromatic) .
Synthesis and Manufacturing
Synthetic Routes
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Knoevenagel Condensation: Between 5-bromo-1-propylindolin-2-one and a thiazolidinone precursor.
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Post-Functionalization: Introduction of the 3,4-dimethoxyphenethyl group via alkylation or coupling reactions .
Purification and Yield
Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/dichloromethane mixtures are commonly employed. Reported yields for similar compounds range from 60–85% .
Pharmacological Activity and Mechanisms
Hypothesized Targets
Structural analogs, such as thiazole-5-carbohydrazides, exhibit VEGFR-2 inhibition (IC50 = 0.33 µM) and pro-apoptotic effects in breast cancer cells . By analogy, this compound may target:
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Tyrosine Kinases: Disrupting angiogenesis via VEGFR-2 binding.
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Apoptotic Pathways: Upregulating Bax (4.3-fold), caspases 8/9 (2.7–4.9-fold), and cytochrome C (2.4-fold) while suppressing Bcl-2 (0.36-fold) .
Table 1: Comparative Pharmacological Profiles of Analogous Compounds
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